molecular formula C18H18O5 B3407718 2'-Hydroxy-2,4,4'-trimethoxychalcone CAS No. 84426-23-3

2'-Hydroxy-2,4,4'-trimethoxychalcone

Cat. No. B3407718
CAS RN: 84426-23-3
M. Wt: 314.3 g/mol
InChI Key: ZTIPWOFLPVWZDX-WEVVVXLNSA-N
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Description

2’-Hydroxy-2,4,4’-trimethoxychalcone is an organic compound with the molecular formula C18H18O5 . It has a molecular weight of 314.33 . This compound is used in the synthesis of 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .


Synthesis Analysis

The synthesis of 2’-Hydroxy-2,4,4’-trimethoxychalcone involves the reaction of corresponding acetophenones with benzaldehyde derivatives in the presence of sodium hydroxide . The reaction is monitored by thin-layer chromatography (TLC) and the excess of sodium hydroxide is neutralized by the addition of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-2,4,4’-trimethoxychalcone consists of two aromatic rings (ring A and ring B) connected by a three-carbon α,β-unsaturated carbonyl system . The positions and numbers of hydroxyl groups in rings A and B vary .


Physical And Chemical Properties Analysis

2’-Hydroxy-2,4,4’-trimethoxychalcone is a solid compound . It has a melting point of 112-116 °C . The compound is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Bichalcone

2’-Hydroxy-2,4,4’-trimethoxychalcone can be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone . This compound could have potential applications in various fields of chemistry .

Synthesis of Bromo-Chalcone

This compound can also be used to synthesize 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone . The brominated chalcone could be used in further chemical reactions or biological studies .

Aggregation-Induced Emission Enhancement (AIEE)

2’-Hydroxy-2,4,4’-trimethoxychalcone has been studied for its aggregation-induced emission enhancement (AIEE) characteristics . This property could be useful in the development of new fluorescent materials .

Antioxidant Activity

This compound has been tested for its promising antioxidant activities . Antioxidants are important in neutralizing harmful free radicals in the body .

Anti-neurodegenerative Agents

2’-Hydroxy-2,4,4’-trimethoxychalcone has been studied for its ability to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These enzymes are targeted in the treatment of neurodegenerative diseases like Alzheimer’s .

Antitumor Activity

A novel synthetic chalcone derivative, 2’-hydroxy-2,4,6’-trimethoxychalcone (1H3MC), was evaluated for its antitumor activity . It was found to reduce P-glycoprotein expression in a time-dependent manner and inhibit cell proliferation .

Antibacterial Activity

The compound has been evaluated for its antibacterial activities . This could potentially lead to the development of new antibacterial agents .

Anticholinesterasic Activity

2’-Hydroxy-2,4,4’-trimethoxychalcone has been studied for its anticholinesterasic activity . This property could be useful in the treatment of diseases like myasthenia gravis and glaucoma .

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPWOFLPVWZDX-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345743
Record name (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-2,4,4'-trimethoxychalcone

CAS RN

84426-23-3
Record name (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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